5-(2-((4-Methoxyphenoxy)methyl)pyrimidin-4-yl)-4-methylthiazol-2-amine
Overview
Description
5-(2-((4-Methoxyphenoxy)methyl)pyrimidin-4-yl)-4-methylthiazol-2-amine is a useful research compound. Its molecular formula is C16H16N4O2S and its molecular weight is 328.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and enzymes .
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways .
Pharmacokinetics
Similar compounds have been found to have various pharmacokinetic properties .
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level .
Action Environment
Similar compounds have been found to be influenced by various environmental factors .
Biological Activity
5-(2-((4-Methoxyphenoxy)methyl)pyrimidin-4-yl)-4-methylthiazol-2-amine, with the CAS number 1217487-16-5, is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, synthesis, and relevant research findings.
- Molecular Formula : C₁₆H₁₆N₄O₂S
- Molecular Weight : 328.40 g/mol
- Structure : The compound contains a pyrimidine ring and a thiazole moiety, which are known for their diverse biological activities.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit various biological activities, including antibacterial, anticancer, and enzyme inhibition properties. The following sections detail specific activities observed for this compound.
Antibacterial Activity
Studies have shown that thiazole derivatives can possess significant antibacterial properties. For instance, related compounds have been tested against various bacterial strains, demonstrating effectiveness against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies suggest that modifications in the thiazole and pyrimidine rings can enhance antibacterial efficacy .
Enzyme Inhibition
This compound may also act as an inhibitor of key enzymes involved in inflammatory processes. For example, thiazole derivatives have been identified as potent inhibitors of human 5-lipoxygenase (5-LOX), an enzyme implicated in asthma and allergy treatment. Compounds with similar scaffolds have shown IC50 values in the low micromolar range, indicating effective inhibition .
Study 1: Antibacterial Screening
A recent study synthesized various thiazole derivatives and evaluated their antibacterial activity. The results indicated that modifications to the thiazole ring improved activity against Gram-positive bacteria significantly. The best-performing compounds exhibited MIC values below 10 µg/mL against resistant strains .
Study 2: Anticancer Activity Testing
In a comparative study on anticancer agents, compounds structurally related to this compound were tested against multiple cancer cell lines. Results showed that certain derivatives inhibited cell proliferation effectively with IC50 values ranging from 20 to 50 µM. These findings suggest that further optimization of this compound could yield potent anticancer agents .
Properties
IUPAC Name |
5-[2-[(4-methoxyphenoxy)methyl]pyrimidin-4-yl]-4-methyl-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-10-15(23-16(17)19-10)13-7-8-18-14(20-13)9-22-12-5-3-11(21-2)4-6-12/h3-8H,9H2,1-2H3,(H2,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQLFOIIGHUEPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=NC(=NC=C2)COC3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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